

Finding compatible materials for storing and handling perfluorinated liquids

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Compound of Interest

Compound Name: 1-(Perfluoro-n-octyl)tetradecane

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Technical Support Center: Storage and Handling of Perfluorinated Liquids

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of perfluorinated liquids (PFLs). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the longevity of your laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with perfluorinated liquids?

A1: The main challenges include selecting compatible storage and handling materials to prevent degradation, avoiding chemical leaching and contamination of the highly pure liquids, and ensuring safe handling practices to minimize exposure and environmental release. Due to their inert nature, PFLs can be sensitive to impurities, and their high density requires robust container and tubing choices.

Q2: Which materials are generally considered compatible with PFLs?

A2: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP) exhibit excellent compatibility with a wide range of PFLs. [1][2][3][4][5][6] Certain metals like stainless steel (304, 316), titanium, and nickel alloys are

also highly resistant.^{[7][8]} However, material compatibility can be affected by temperature, pressure, and the specific composition of the PFL, making it crucial to verify compatibility for your specific application.

Q3: Can I use standard plastic labware for handling PFLs?

A3: Caution is advised when using standard plastics. While some, like High-Density Polyethylene (HDPE) and Polypropylene (PP), may show some resistance, they can be prone to swelling, leaching of additives, or degradation over time, especially at elevated temperatures.^{[9][10]} It is critical to conduct compatibility testing before long-term use.

Q4: What is the risk of contamination when storing PFLs?

A4: A significant risk is the leaching of per- and polyfluoroalkyl substances (PFAS) from fluorinated containers, such as fluorinated HDPE, into the stored liquid.^[11] This can introduce impurities that may interfere with sensitive experiments. Using high-purity fluoropolymer containers (e.g., PFA) is recommended to minimize this risk. Cross-contamination from improperly cleaned labware is also a concern.

Q5: What are the best practices for cleaning labware used with PFLs?

A5: To prevent contamination, all labware should be thoroughly cleaned, rinsed with a high-purity solvent known to be compatible with your PFL (e.g., a volatile fluorinated solvent), and dried completely before use. It is advisable to dedicate specific glassware and equipment for PFL use to avoid cross-contamination from other chemicals.

Troubleshooting Guides

Issue 1: Material Degradation or Failure

Symptoms:

- Cracking, crazing, or discoloration of plastic components.
- Swelling or softening of elastomeric seals (O-rings, gaskets).
- Brittleness or loss of flexibility in tubing.

Possible Causes:

- **Chemical Incompatibility:** The material is not resistant to the specific PFL being used.
- **Elevated Temperatures:** Higher temperatures can accelerate chemical attack and degradation of materials that may be suitable at ambient conditions.
- **Mechanical Stress:** Components under stress (e.g., bent tubing, compressed O-rings) are more susceptible to environmental stress cracking (ESC).

Solutions:

- **Verify Compatibility:** Consult the material compatibility tables below. If your material is not listed or the rating is questionable for your operating conditions, perform compatibility testing as outlined in the "Experimental Protocols" section.
- **Select Appropriate Materials:** For demanding applications, choose highly resistant materials like PTFE, PFA, or perfluoroelastomers (FFKM).
- **Consider Operating Conditions:** Ensure the selected material is rated for the temperature and pressure of your application.
- **Minimize Mechanical Stress:** Avoid sharp bends in tubing and ensure O-rings are correctly sized for their grooves to prevent excessive compression.

Issue 2: Experimental Contamination

Symptoms:

- Unexpected peaks in analytical results (e.g., GC-MS, LC-MS).
- Changes in the physical properties of the PFL (e.g., appearance, surface tension).
- Inconsistent experimental outcomes.

Possible Causes:

- Leaching from Containers: Impurities, including PFAS, may be leaching from the storage or handling containers.[\[11\]](#)
- Contaminated Labware: Residual chemicals from previous experiments or cleaning agents can contaminate the PFL.
- Use of Inappropriate Lab Supplies: Some disposable lab supplies, like certain pipette tips or filters, can be a source of contamination.

Solutions:

- Use High-Purity Containers: Store PFLs in containers made of PFA or other high-purity fluoropolymers, especially for long-term storage or sensitive applications.
- Implement Rigorous Cleaning Protocols: Dedicate glassware for PFL use and follow a strict cleaning procedure.
- Qualify Lab Supplies: Before use, test disposable lab supplies for leachables by exposing them to the PFL and analyzing a blank sample.
- Run Blank Samples: Always run a blank sample of your PFL that has been through all the handling steps to identify any background contamination.

Material Compatibility Data

The following tables provide a general guide to the compatibility of various materials with perfluorinated liquids. Ratings are based on available data and should be used as a starting point. It is strongly recommended to perform specific testing for your application.

Table 1: Compatibility of Plastics with Perfluorinated Liquids

Material	Chemical Name	Compatibility Rating	Notes
Fluoropolymers			
PTFE	Polytetrafluoroethylene	Excellent	The most chemically resistant plastic to PFLs.[1][2][3][4][5][6]
PFA	Perfluoroalkoxy	Excellent	Similar to PTFE with better clarity and flexibility.
FEP	Fluorinated Ethylene Propylene	Excellent	Good for tubing and flexible containers.
ETFE	Ethylene Tetrafluoroethylene	Good	Good chemical resistance, but may be less resistant than fully fluorinated polymers.
ECTFE	Ethylene Chlorotrifluoroethylene	Good	Good barrier properties.
PVDF	Polyvinylidene Fluoride	Good to Fair	Resistance can vary depending on the specific PFL and temperature.
Other Plastics			
PEEK	Polyether Ether Ketone	Good	Generally good resistance, but testing is recommended at elevated temperatures.[1]
PP	Polypropylene	Fair to Poor	May swell or degrade with prolonged exposure.[9][10]

HDPE	High-Density Polyethylene	Fair to Poor	Prone to swelling and potential for leaching. [9] [10]
PVC	Polyvinyl Chloride	Poor	Not recommended for use with PFLs.

Table 2: Compatibility of Elastomers with Perfluorinated Liquids

Material	Common Name(s)	Compatibility Rating	Notes
FFKM	Perfluoroelastomer (e.g., Kalrez®)	Excellent	The most resistant elastomer for high-temperature and demanding sealing applications.
FKM	Fluoroelastomer (e.g., Viton®)	Good to Fair	Generally good, but swelling can occur with some PFLs, especially at high temperatures.
Silicone	VMQ	Poor	Significant swelling is common.
EPDM	Ethylene Propylene Diene Monomer	Poor	Not recommended for use with PFLs.
Nitrile	NBR	Poor	Experiences significant swelling and degradation.

Table 3: Compatibility of Metals with Perfluorinated Liquids

Material	Compatibility Rating	Notes
Stainless Steel (304, 316)	Excellent	Widely used for storage and transfer equipment.[7][8]
Titanium	Excellent	Highly resistant to corrosion from PFLs.[7][8]
Nickel Alloys (e.g., Hastelloy®)	Excellent	Suitable for highly corrosive environments.[7][10]
Aluminum	Good	Generally compatible, but can be susceptible to corrosion with certain PFLs or impurities. [7][8]
Carbon Steel	Fair	Can be prone to corrosion, especially in the presence of moisture.

Disclaimer: The compatibility ratings are for general guidance only. Users must conduct their own tests under actual operating conditions to determine the suitability of any material.

Experimental Protocols

For researchers who need to validate the compatibility of a material with a specific perfluorinated liquid, the following standardized test methodologies are recommended.

Protocol 1: Immersion Testing for Chemical Resistance of Plastics (Based on ASTM D543)

Objective: To determine the change in physical properties of a plastic material after immersion in a perfluorinated liquid.

Materials:

- Test specimens of the plastic material (standard size and shape as per ASTM D543).[1][2][12][13][14]

- Perfluorinated liquid to be tested.
- Immersion containers with tight-fitting lids (e.g., PFA jars).
- Analytical balance (accurate to 0.1 mg).
- Micrometer or caliper.
- Mechanical testing equipment (e.g., tensile tester).
- Controlled temperature environment (oven or incubator).

Methodology:

- Specimen Preparation:
 - Prepare at least three test specimens of the plastic material.
 - Clean the specimens with a non-aggressive solvent and dry them thoroughly.
- Initial Measurements:
 - Measure and record the initial weight of each specimen.
 - Measure and record the initial dimensions (length, width, thickness) of each specimen.
 - If mechanical properties are to be assessed, test control specimens that have not been immersed to establish a baseline for properties like tensile strength and elongation.
- Immersion:
 - Place each specimen in a separate immersion container.
 - Add a sufficient volume of the perfluorinated liquid to fully immerse the specimens.
 - Seal the containers to prevent evaporation.
 - Place the containers in a controlled temperature environment for a specified duration (e.g., 7 days, 30 days).

- Post-Immersion Analysis:
 - After the immersion period, carefully remove the specimens from the liquid.
 - Lightly pat the specimens dry with a lint-free cloth.
 - Immediately re-weigh the specimens and record the final weight.
 - Re-measure the dimensions and record the final dimensions.
 - Visually inspect the specimens for any changes in appearance (color, surface texture, cracking).
 - Conduct mechanical property testing (e.g., tensile strength) on the immersed specimens.
- Calculations:
 - Percent Weight Change: $[(\text{Final Weight} - \text{Initial Weight}) / \text{Initial Weight}] * 100$
 - Percent Dimensional Change: $[(\text{Final Dimension} - \text{Initial Dimension}) / \text{Initial Dimension}] * 100$
 - Percent Change in Mechanical Properties: $[(\text{Final Value} - \text{Initial Value}) / \text{Initial Value}] * 100$

Protocol 2: Environmental Stress Cracking (ESC) of Plastics (Based on ISO 22088-3 Bent Strip Method)

Objective: To assess the resistance of a thermoplastic material to cracking when subjected to a fixed strain in the presence of a perfluorinated liquid.

Materials:

- Rectangular test specimens of the plastic material.
- Bending jigs or forms to hold the specimens at a constant radius of curvature.
- Perfluorinated liquid to be tested.

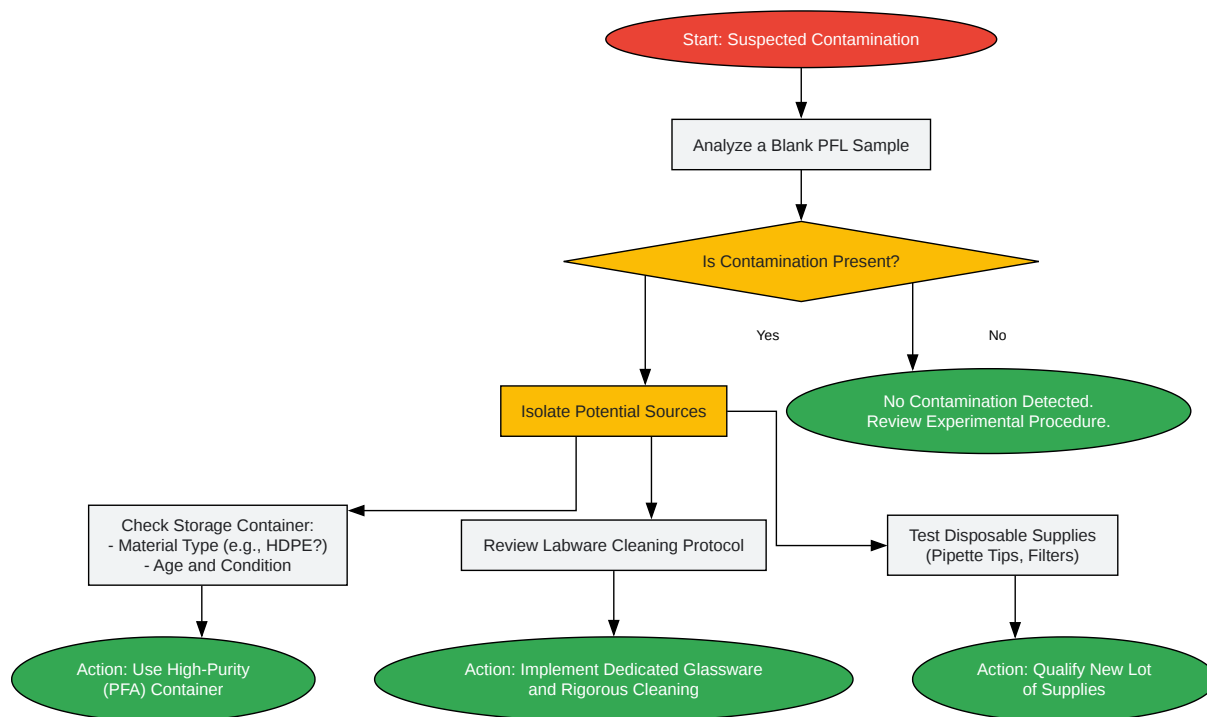
- Exposure chamber.

Methodology:

- Specimen Preparation:
 - Prepare test specimens according to the dimensions specified in ISO 22088-3.
- Applying Strain:
 - Bend each specimen and secure it in a bending jig to apply a constant flexural strain. The radius of the jig determines the strain level.
- Exposure:
 - Place the strained specimens in the exposure chamber.
 - Introduce the perfluorinated liquid, ensuring it is in contact with the tensioned surface of the specimens.
 - Maintain the specified temperature and exposure duration.
- Inspection:
 - Periodically inspect the specimens for the appearance of cracks or crazes without removing them from the jig.
 - Record the time to the first appearance of cracks for each specimen.
- Evaluation:
 - The resistance to ESC is evaluated based on the time it takes for cracks to appear at a given strain level. Longer times indicate better resistance.

Visualizations

Caption: Workflow for selecting compatible materials for PFL handling.



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Caption: Troubleshooting guide for PFL contamination issues.

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